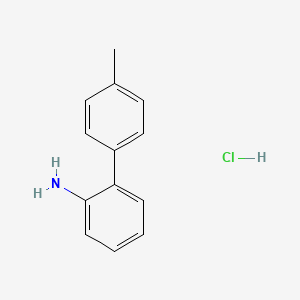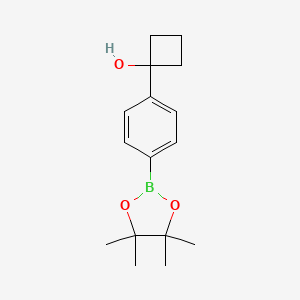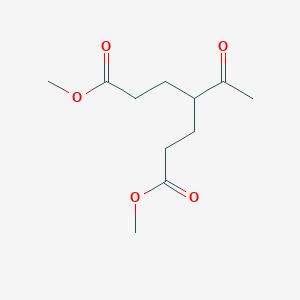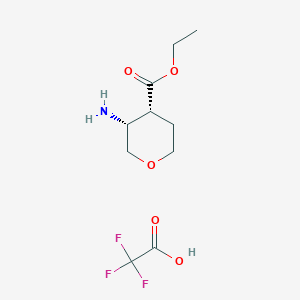![molecular formula C13H18N2 B3047521 N-[2-(1H-indol-3-yl)ethyl]propan-2-amine CAS No. 14121-10-9](/img/structure/B3047521.png)
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine
Übersicht
Beschreibung
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine, also known as Ethylisopropyltryptamine (EiPT), is a chemical of the tryptamine family . It produces psychedelic and hallucinogenic effects . EiPT is closely related to the compounds diethyltryptamine (DET) and DIPT .
Synthesis Analysis
EiPT was probably first synthesized by American psychopharmacologist, Alexander Shulgin . The title compound was obtained in high yield in the reaction between tryptamine and naproxen .Molecular Structure Analysis
The full chemical name of this structure is N-ethyl-N-[2-(1H-indol-3-yl)ethyl]propan-2-amine . The molecular formula is C15H22N2 . The molecular weight is 230.355 g·mol−1 .Chemical Reactions Analysis
EiPT is a tryptamine, which all belong to a larger family of compounds known as indolethyl amines . The spirocyclic intermediate was successfully isolated from a reaction .Physical And Chemical Properties Analysis
EiPT has a melting point of 71 to 73 °C (160 to 163 °F) . The newly synthesized compound was fully analyzed and characterized via 1H, 13C-NMR, UV, IR, and mass spectral data .Wissenschaftliche Forschungsanwendungen
Hydroamination Applications
Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles, related to the structural class of N-[2-(1H-indol-3-yl)ethyl]propan-2-amine, has been studied for its potential in stereoselective synthesis. This process involves reacting secondary dialkylamines under mild conditions, leading to the formation of corresponding derivatives with high stereoselectivity and yield. Such reactions offer valuable pathways in organic synthesis for obtaining amino derivatives of indole (Sobenina et al., 2010).
Antiallergic Agent Development
Research has explored the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides, which includes compounds structurally similar to this compound, for their potential as antiallergic compounds. One particular derivative in this series showed significant potency in an ovalbumin-induced histamine release assay, indicating potential applications in allergy treatment (Menciu et al., 1999).
Cholinesterase and Monoamine Oxidase Inhibition
A derivative of this compound has been identified as a dual inhibitor of cholinesterase and monoamine oxidase. This finding indicates its potential use in the treatment of neurodegenerative diseases like Alzheimer's, where modulation of these enzymes is crucial (Bautista-Aguilera et al., 2014).
Neuropeptide Y Y5 Receptor Antagonism
Compounds from the same structural class as this compound have demonstrated binding affinity to the human neuropeptide Y Y5 receptor. This receptor is implicated in the regulation of food intake and energy balance, making these compounds potential candidates for obesity treatment (McNally et al., 2000).
Synthesis of Amines
Efficient synthesis methods for (R)-1-(1H-indol-3-yl) propan-2-amines, closely related to this compound, have been developed. Such synthetic routes are crucial for producing optically pure compounds, which have significant implications in pharmaceutical research (Peng et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-10(2)14-8-7-11-9-15-13-6-4-3-5-12(11)13/h3-6,9-10,14-15H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCRVKNKLPEDCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CNC2=CC=CC=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10275484 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14121-10-9 | |
| Record name | N-[2-(1H-indol-3-yl)ethyl]propan-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10275484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![methyl({[1-(prop-2-yn-1-yl)-1H-pyrazol-4-yl]methyl})amine hydrochloride](/img/structure/B3047438.png)


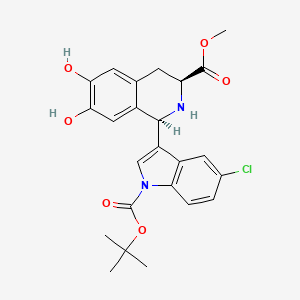
![Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-7-carboxylate](/img/structure/B3047446.png)
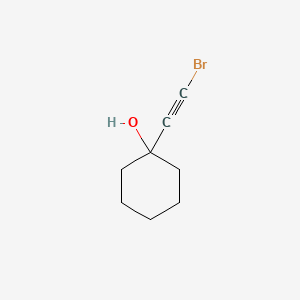

![1-(4,6-Difluorobenzo[d]thiazol-2-yl)azetidin-3-yl thiophene-3-carboxylate](/img/structure/B3047454.png)

